- Preparation of thienopyrrolopyrrole small molecule receptor material for solar cell, China, , ,
Cas no 934365-16-9 (2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester)

934365-16-9 structure
Nome del prodotto:2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester
Numero CAS:934365-16-9
MF:C18H26B2N2O4S
MW:388.097043514252
MDL:MFCD11656086
CID:844598
PubChem ID:125307434
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester
- 2,1,3-Benzothiadiazole-4,7-diboronic Acid Bis(pinacol) Ester
- 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)
- DHWADSHFLSDMBJ-UHFFFAOYSA-N
- OR360668
- AX8230
- AX8230295
- ST2402307
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (ACI)
- 2,1,3-Benzothiadiazole-4,7-bis(pinacolato)diboronic ester
- B-BT-B
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
-
- MDL: MFCD11656086
- Inchi: 1S/C18H26B2N2O4S/c1-15(2)16(3,4)24-19(23-15)11-9-10-12(14-13(11)21-27-22-14)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3
- Chiave InChI: DHWADSHFLSDMBJ-UHFFFAOYSA-N
- Sorrisi: N1=C2C(B3OC(C)(C)C(C)(C)O3)=CC=C(C2=NS1)B1OC(C)(C)C(C)(C)O1
Proprietà calcolate
- Massa esatta: 388.179939g/mol
- Carica superficiale: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 7
- Conta legami ruotabili: 2
- Massa monoisotopica: 388.179939g/mol
- Massa monoisotopica: 388.179939g/mol
- Superficie polare topologica: 90.9Ų
- Conta atomi pesanti: 27
- Complessità: 522
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Punto di fusione: 212.0 to 216.0 deg-C
- PSA: 90.94000
- LogP: 2.28970
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: 24/25
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM136012-1g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 1g |
$77 | 2022-08-31 | |
Ambeed | A140865-1g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 1g |
$27.0 | 2025-02-20 | |
abcr | AB274059-1 g |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester, 95%; . |
934365-16-9 | 95% | 1 g |
€141.50 | 2023-07-20 | |
Chemenu | CM136012-5g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 5g |
$181 | 2024-07-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3573-1G |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole |
934365-16-9 | >95.0%(GC) | 1g |
¥790.00 | 2024-04-15 | |
Fluorochem | 213775-5g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 5g |
£218.00 | 2022-02-28 | |
Apollo Scientific | OR360668-1g |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |
934365-16-9 | 98+% | 1g |
£24.00 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B854479-1g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 98.0% | 1g |
¥498.00 | 2022-09-29 | |
TRC | B207728-250mg |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |
934365-16-9 | 250mg |
$ 155.00 | 2023-04-19 | ||
Alichem | A019095717-5g |
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |
934365-16-9 | 95% | 5g |
$437.75 | 2023-08-31 |
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 90 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 105 °C; 18 h, 105 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Synthesis of Donor-Acceptor Gridarenes with Tunable Electronic Structures for Synaptic Learning MemristorACS Omega, 2019, 4(3), 5863-5869,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, reflux
Riferimento
- Donor-acceptor fluorene-based nano lattice material, preparation method and application, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Catalysts: Palladium chloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 30 min, rt → 80 °C; 80 °C → rt
1.2 Reagents: Potassium acetate ; 17 h, 80 °C
1.2 Reagents: Potassium acetate ; 17 h, 80 °C
Riferimento
- Synthesis and Electronic Properties of Conjugated syn,syn-Dithienothiazine Donor-Acceptor-Donor DumbbellsEuropean Journal of Organic Chemistry, 2022, 2022(2),,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
Riferimento
- Asymmetric Catalytic Approach to Multilayer 3D ChiralityChemistry - A European Journal, 2021, 27(30), 8013-8020,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 14 h, rt → 100 °C
Riferimento
- Multifunctional Tubular Organic Cage-Supported Ultrafine Palladium Nanoparticles for Sequential CatalysisAngewandte Chemie, 2019, 58(50), 18011-18016,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 21 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Polymeric bithiophenedicarboximide semiconductors and related devices, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 80 °C; 10 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of receptor-receptor type alternately conjugated polymers, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 19 h, 80 °C
Riferimento
- Asymmetrically bridged aroyl-S,N-ketene acetal-based multichromophores with aggregation-induced tunable emissionChemical Science, 2022, 13(18), 5374-5381,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Optical, electrochemical, and photovoltaic properties of conjugated polymers with dithiafulvalene as side chainsJournal of Applied Polymer Science, 2015, 132(8),,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, heated
Riferimento
- Preparation of benzo[c][1,2,5]thiadiazoles for organic electroluminescent devices, Korea, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 80 °C
Riferimento
- Rylene-based semiconductor materials and methods of preparation and use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Palladium
Riferimento
- Chiral organic sandwich and multi-layer chirality of molecules and achiral derivatives, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 20 h, 110 °C
Riferimento
- Synthesis and characterization of acid-responsive luminescent Fe(II) metallopolymers of rigid and flexible backbone N-donor multidentate conjugated ligandsInorganic Chemistry, 2020, 59(3), 1746-1757,
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Raw materials
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Preparation Products
2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Letteratura correlata
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
2. Back matter
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
934365-16-9 (2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester) Prodotti correlati
- 181219-01-2(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 191171-55-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 1168135-03-2(5-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-yl)benzo1,2,5thiadiazole)
- 269409-70-3(4-Hydroxyphenylboronic acid pinacol ester)
- 210907-84-9(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 256652-04-7(2-Naphthaleneboronic Acid Pinacol Ester)
- 269410-26-6(phenoxyphenyl-4-boronic acid pinacol ester)
- 214360-73-3(4-Aminophenylboronic acid pinacol ester)
- 214360-77-7(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)
- 269410-24-4(Indole-5-boronic acid, pinacol ester)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934365-16-9)2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester

Purezza:99%/99%
Quantità:10g/25g
Prezzo ($):240.0/600.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:934365-16-9)4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta